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Compound of Interest

Compound Name: Mitoquinone mesylate

Cat. No.: B1663449

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Mitoquinone mesylate (MitoQ) is a synthetically modified analogue of Coenzyme
Q10, engineered for targeted accumulation within mitochondria. [[1]] Its structure comprises a
ubiquinone antioxidant moiety covalently attached via a 10-carbon alkyl chain to a lipophilic
triphenylphosphonium (TPP) cation. [[2][3][4]] This design leverages the large mitochondrial
membrane potential to drive its accumulation into the mitochondrial matrix, making it a potent
tool for investigating and mitigating mitochondrial oxidative stress. [[2]] This document provides
a comprehensive overview of the synthesis, chemical characteristics, and key experimental
protocols for Mitoquinone mesylate, serving as a technical resource for professionals in
research and drug development.

Chemical and Physical Properties

Mitoquinone mesylate is typically supplied as a waxy or crystalline solid. [] Its defining
characteristic is the TPP cation, which facilitates its passage through lipid bilayers and
subsequent concentration within mitochondria. [] The ubiquinone head is the redox-active
component, cycling between its oxidized (ubiquinone) and reduced (ubiquinol) forms to exert its
antioxidant effect. []

Table 1: Chemical and Physical Properties of Mitoquinone Mesylate
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Property Value Reference(s)
10-(4,5-dimethoxy-2-methyl-
3,6-dioxocyclohexa-1,4-dien-1-

IUPAC Name yl)decyl-
triphenylphosphanium;methan
esulfonate

Synonyms MitoQ, MitoQ10 mesylate

CAS Number 845959-50-4

Molecular Formula C38H4707PS

Molar Mass 678.82 g-mol-1

Appearance Brown waxy solid
DMSO: ~50-70 mg/mL

N [JEthanol: ~30 mg/mL [|Water:

Solubility

~10 mg/mL [JPBS (pH 7.2):
~0.3 mg/mL []

Stability & Storage

Solid: Stable for 22 years when
stored at -20°C. [|Solutions
(DMSO/Ethanol): May be
stored at -20°C forup to 3
months. [JAqueous solutions
are not recommended for

storage for more than one day.

I

Synthesis and Purification

The synthesis of Mitoquinone mesylate is a multi-step process that involves the creation of

the ubiquinone core followed by its conjugation to the TPP cation.

General Synthesis Strategy

A prominent synthetic route involves a two-step reductive alkylation process. [] The general

strategy is to prepare a precursor molecule containing a suitable leaving group (e.g., alkyl
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sulfonyl, bromo, or iodo group) attached to the ubiquinone moiety. [] This intermediate is then

reacted with triphenylphosphine to form the TPP cation via nucleophilic substitution. []

Mitoquinone Mesylate Synthesis

Ubiquinone Precursor Triphenylphosphine
(P(CeHs)3)

with Leaving Group

Nucleophilic Substitution
(e.g., in DMF, 60-80°C)

orms TPP cation

(Mitoquinone Salt)

Mitoquinone Mesylate

Click to download full resolution via product page

Caption: General workflow for the synthesis of Mitoquinone Mesylate.

Key Reaction Steps

» Quinone Intermediate Formation: The ubiquinone structure is first generated via the

oxidation of a suitable precursor. [] This step establishes the redox-active antioxidant

component of the final molecule.
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e TPP Group Attachment (Conjugation): The TPP group is introduced through a nucleophilic
substitution reaction. [] The quinone intermediate, functionalized with a leaving group on its
alkyl chain, reacts with triphenylphosphine. [] This reaction is typically performed in a polar
aprotic solvent like DMF at elevated temperatures (60-80°C). [] The phosphine attacks the
carbon atom, displacing the leaving group and forming the lipophilic TPP cation. []

Purification Techniques

After synthesis, the crude product requires purification to remove unreacted starting materials
and byproducts.

 Trituration/Precipitation: The product is often triturated (washed) repeatedly with a solvent
like diethyl ether to remove excess triphenylphosphine, yielding an off-white solid. [] Further
purification can be achieved by dissolving the solid in chloroform or dichloromethane and
precipitating it again with diethyl ether. []

o Recrystallization: Using ethanol/water mixtures can yield crystals with high purity (=98%). []

o Column Chromatography: Silica gel chromatography with an ethyl acetate/hexane eluent is
effective for resolving the TPP-conjugated product from unreacted starting materials. []

Mechanism of Action and Key Signaling Pathways

MitoQ's efficacy stems from its targeted delivery and potent antioxidant activity within the
mitochondria.

Mitochondrial Targeting and Redox Cycling

The positively charged TPP cation and the molecule's lipophilic nature allow it to readily
permeate cell membranes. [] Driven by the large negative membrane potential (~150-180 mV)
of the inner mitochondrial membrane, MitoQ accumulates several hundred- to a thousand-fold
inside the mitochondrial matrix. [] Once inside, the ubiquinone moiety is reduced to its active
antioxidant form, ubiquinol (MitoQH2), by Complex Il (succinate dehydrogenase) of the electron
transport chain. [] This active form then scavenges reactive oxygen species (ROS), particularly
superoxide, and is subsequently regenerated back to ubiquinone by other components of the
respiratory chain, allowing it to function in a catalytic cycle. []
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Caption: Mitochondrial uptake and redox cycling of Mitoquinone (MitoQ).

Modulation of Cellular Signhaling

Beyond direct ROS scavenging, MitoQ influences several key signaling pathways implicated in
cellular stress responses:

» Nrf2 Pathway Activation: MitoQ has been shown to enhance the activity of the Nrf2
antioxidant pathway. [] It can downregulate the expression of Keapl, the negative regulator
of Nrf2, leading to increased Nrf2 protein expression. [] Nrf2 then translocates to the nucleus,
activating antioxidant response elements (AREs) and upregulating the expression of
endogenous antioxidant enzymes.

« Inhibition of Mitochondrial Fission: In cellular models of Parkinson's disease, oxidative stress
can trigger excessive mitochondrial fragmentation. [] MitoQ pre-treatment has been shown to
inhibit the translocation of dynamin-related protein 1 (Drpl) from the cytosol to the
mitochondria, a key step in the fission process. [] This helps preserve normal mitochondrial
morphology. []

o Suppression of Hypoxia-Inducible Factor 1a (HIF1a): In models of alcohol-induced liver
disease, ethanol consumption leads to ROS-dependent stabilization of HIF1a. [] Treatment
with MitoQ can completely block this increase in HIF1a, thereby attenuating downstream
pathological effects like steatosis. []

Experimental Protocols and Methodologies
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MitoQ is widely used in both in vitro and in vivo models of oxidative stress. The appropriate

concentration or dosage depends on the specific model and experimental question.

Table 2: Summary of Experimental Concentrations and Dosages

Concentration /

Model System Application Reference(s)
Dosage
Protection against
oxidative damage,
Cell Culture (in vitro) 50 nM - 20 pM analysis of

mitochondrial

dynamics

Oral Gavage: 10 - 25
mg/kg/dayIntravenous
(IV): 5 mg/kg

Rodent Models (in

Vivo)

Pharmacokinetic
studies, treatment of
systemic oxidative

stress

Human Studies
o 20 - 80 mg/day
(clinical)

Assessment of effects
on vascular function

and DNA damage

Protocol: In Vitro Assessment of Mitochondrial

Superoxide

This protocol describes the use of MitoSOX™ Red, a fluorescent dye that targets mitochondria

and measures superoxide levels, to assess the protective effects of MitoQ in cell culture. []

e Cell Plating: Plate cells (e.g., NRK or SH-SY5Y) in a suitable format (e.g., 96-well plate or

glass-bottom dish) and grow to ~60% confluency. []

e Pre-treatment: Treat cells with the desired concentration of MitoQ (e.g., 50 nM - 1 uM) for a

specified duration (e.g., 30 minutes to 16 hours) in standard culture medium. [] Include

vehicle control (e.g., DMSO) and positive control (oxidative stress inducer alone) groups.

 Induction of Oxidative Stress: Introduce an oxidative stressor, such as 6-hydroxydopamine

(6-OHDA), antimycin A, or H202, at a predetermined concentration. ]
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e MitoSOX™ Staining: Following the stress induction period, incubate the cells with 50 nM
MitoSOX™ Red for 30 minutes in a light-protected environment. []

e Imaging and Quantification: Wash the cells with warm buffer (e.g., PBS). Analyze
fluorescence using a fluorescence microscope or plate reader. An increase in red
fluorescence indicates higher levels of mitochondrial superoxide.

In Vitro Experimental Workflow

Plate Cells

Pre-treatment with
MitoQ or Vehicle

Induce Oxidative Stress
(e.g., H202)

Stain with Probe
(e.g., MitoSOX™ Red)

:

Fluorescence Microscopy
or Plate Reader Analysis

Quantify Results

Click to download full resolution via product page

Caption: A typical workflow for assessing MitoQ's antioxidant effect in vitro.
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Protocol: In Vivo Administration and Formulation

For animal studies, MitoQ can be administered via oral gavage or injection. A common
formulation for oral administration is described below.

o Stock Solution Preparation: Prepare a concentrated stock solution of MitoQ mesylate in
DMSO (e.g., 25 mg/mL). []

e Vehicle Formulation: For a general-purpose vehicle suitable for many animal experiments,
prepare a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. []

e Final Dosing Solution: a. Add the required volume of the DMSO stock solution to the
PEG300 and mix until clear. [] b. Add the Tween-80 to the mixture and mix until clear. [] c.
Finally, add the saline to reach the final volume. [] d. The mixed solution should be used
immediately for optimal results. ]

o Administration: Administer the final solution to the animals (e.g., rats or mice) via oral gavage
at the desired dosage (e.g., 10 mg/kg). [] The treatment can be acute or chronic (e.g., daily
for 4 weeks). []

Conclusion

Mitoquinone mesylate is a well-characterized and powerful research tool for studying the role
of mitochondrial oxidative stress in a vast array of biological processes and disease models. Its
unique chemical design, which ensures targeted delivery to the primary site of ROS production,
makes it significantly more effective than non-targeted antioxidants. [] Understanding its
chemical properties, synthesis, and appropriate experimental application is critical for
leveraging its full potential in advancing our knowledge of mitochondrial biology and developing
novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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